2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine
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Overview
Description
2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-(1-methyl-1H-pyrazol-3-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-(1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine
- 2-chloro-N-(2-(1-methyl-1H-pyrazol-4-yl)phenyl)pyrimidin-4-amine
- 2-chloro-N-(2-(1H-pyrazol-4-yl)phenyl)pyrimidin-4-amine
Uniqueness
2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for various targets compared to similar compounds .
Properties
Molecular Formula |
C14H12ClN5 |
---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
2-chloro-N-[2-(1-methylpyrazol-3-yl)phenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12ClN5/c1-20-9-7-12(19-20)10-4-2-3-5-11(10)17-13-6-8-16-14(15)18-13/h2-9H,1H3,(H,16,17,18) |
InChI Key |
OIEVYHQIZYDBEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2NC3=NC(=NC=C3)Cl |
Origin of Product |
United States |
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